molecular formula C22H20Cl2N2O4S B4997683 N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

Cat. No.: B4997683
M. Wt: 479.4 g/mol
InChI Key: WNESJFXTXTZRFP-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-phenoxyphenylamine with 4-chlorobenzyl chloride in the presence of a base to form the intermediate N-(5-chloro-2-phenoxyphenyl)-N-(4-chlorobenzyl)amine. This intermediate is then reacted with methanesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(4-PHENOXYPHENYL)ACETAMIDE
  • Fenvalerate
  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Uniqueness

N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE is unique due to its specific combination of chlorinated phenyl groups and a methanesulfonamido group

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-31(28,29)26(14-16-7-9-17(23)10-8-16)15-22(27)25-20-13-18(24)11-12-21(20)30-19-5-3-2-4-6-19/h2-13H,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNESJFXTXTZRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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